4''-Methylepigallocatechin gallate
Overview
Description
4’'-Methylepigallocatechin gallate is a naturally occurring methylated catechin found in various tea leaves. It is a derivative of epigallocatechin gallate, a major polyphenol in green tea. The compound has garnered significant attention due to its potential health benefits and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’'-Methylepigallocatechin gallate typically involves the methylation of epigallocatechin gallate. One common method uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 4’'-Methylepigallocatechin gallate can be achieved through the extraction and purification of tea leaves, followed by chemical modification. High-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: 4’'-Methylepigallocatechin gallate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Methylation reactions typically involve methyl iodide and a base like potassium carbonate.
Major Products: The major products formed from these reactions include various methylated derivatives and oxidized forms of the compound .
Scientific Research Applications
4’'-Methylepigallocatechin gallate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of catechins and their derivatives.
Medicine: Research indicates that it may have antiviral, anticancer, and antioxidant properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of 4’'-Methylepigallocatechin gallate involves its interaction with various molecular targets and pathways:
Antiviral Activity: The compound interferes with viral membrane proteins, inhibiting the early stages of viral infection such as attachment, entry, and membrane fusion.
Anti-inflammatory Activity: It inhibits the expression of inducible nitric oxide synthase, reducing the production of nitric oxide, a key mediator of inflammation.
Comparison with Similar Compounds
4’'-Methylepigallocatechin gallate is unique among catechins due to its methylation, which enhances its stability and biological activity. Similar compounds include:
Epigallocatechin gallate: The parent compound, known for its potent antioxidant properties.
3’'-Methylepigallocatechin gallate: Another methylated derivative with similar but distinct biological activities.
Epicatechin gallate: A related catechin with different structural and functional properties.
Properties
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O11/c1-32-22-16(28)4-10(5-17(22)29)23(31)34-19-8-12-13(25)6-11(24)7-18(12)33-21(19)9-2-14(26)20(30)15(27)3-9/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHAAZDURGGSC-TZIWHRDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274844 | |
Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224434-07-5 | |
Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224434-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4''-Methylepigallocatechin gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224434075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4''-METHYLEPIGALLOCATECHIN GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUX41G3911 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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